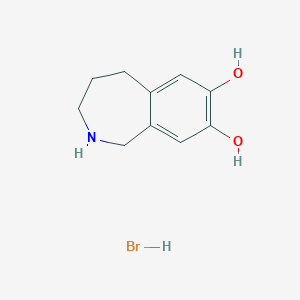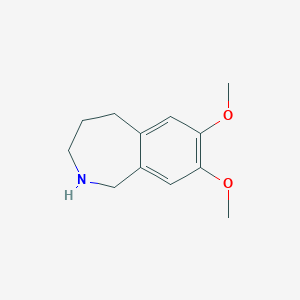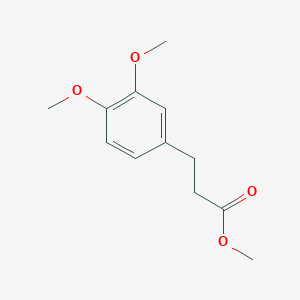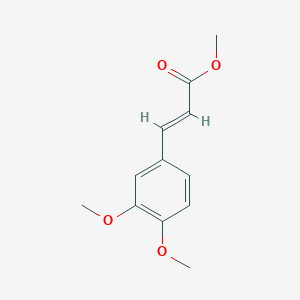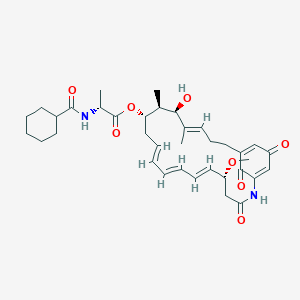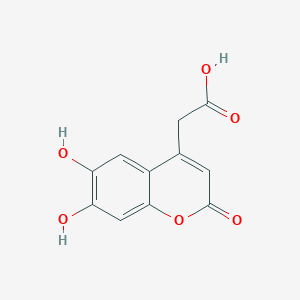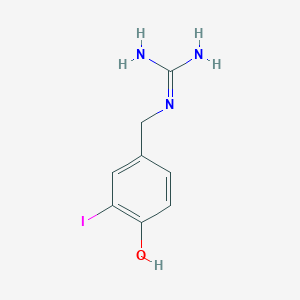
4-Hydroxy-3-iodobenzylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-iodobenzylguanidine (HIBG) is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a derivative of guanethidine and is used as a tracer for imaging the sympathetic nervous system. HIBG is a positron-emitting radiotracer that can be used in positron emission tomography (PET) imaging to detect and diagnose various diseases and conditions.
Wirkmechanismus
4-Hydroxy-3-iodobenzylguanidine binds to the norepinephrine transporter (NET) in the sympathetic nervous system. It is taken up by the presynaptic nerve terminals and accumulates in the vesicles, where it is stored along with norepinephrine. When the nerve terminal is stimulated, both norepinephrine and 4-Hydroxy-3-iodobenzylguanidine are released, and 4-Hydroxy-3-iodobenzylguanidine can be detected by PET imaging.
Biochemische Und Physiologische Effekte
4-Hydroxy-3-iodobenzylguanidine has been shown to have a high affinity for the NET, which makes it an effective tracer for imaging the sympathetic nervous system. It has also been shown to have minimal toxicity and is well-tolerated by patients. 4-Hydroxy-3-iodobenzylguanidine is rapidly cleared from the body, which makes it suitable for repeated imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-3-iodobenzylguanidine has several advantages for use in lab experiments. It is a highly specific tracer that can be used to study the function of the sympathetic nervous system in vivo. It is also non-invasive and can be used in humans and animals. However, there are some limitations to the use of 4-Hydroxy-3-iodobenzylguanidine. It has a short half-life, which limits the time available for imaging studies. It also requires specialized equipment and expertise to perform PET imaging.
Zukünftige Richtungen
There are several future directions for the use of 4-Hydroxy-3-iodobenzylguanidine in scientific research. It has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system. It may also be used to study the effects of different drugs on the system and to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Conclusion:
In conclusion, 4-Hydroxy-3-iodobenzylguanidine is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a specific tracer for imaging the sympathetic nervous system and has several advantages for use in lab experiments. 4-Hydroxy-3-iodobenzylguanidine has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system and may be used to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Synthesemethoden
4-Hydroxy-3-iodobenzylguanidine is synthesized by reacting guanethidine with iodine and hydroxylamine. The reaction results in the formation of 4-Hydroxy-3-iodobenzylguanidine, which is then purified and used for research purposes.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-iodobenzylguanidine has been used in scientific research for various applications, including the diagnosis and treatment of neuroendocrine tumors, pheochromocytoma, and other diseases related to the sympathetic nervous system. It has been used to study the function of the sympathetic nervous system, as well as the effects of different drugs on the system.
Eigenschaften
CAS-Nummer |
103658-80-6 |
|---|---|
Produktname |
4-Hydroxy-3-iodobenzylguanidine |
Molekularformel |
C8H10IN3O |
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
InChI-Schlüssel |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Andere CAS-Nummern |
103658-80-6 |
Synonyme |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
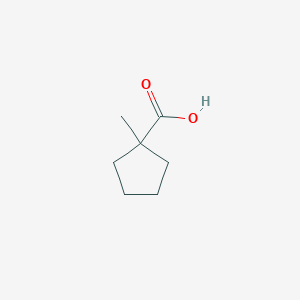
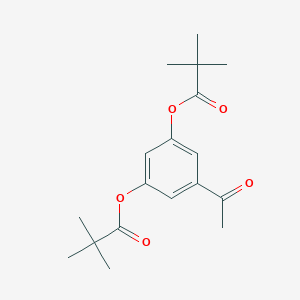

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

